N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide
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Overview
Description
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide is an organic compound with the molecular formula C16H18N2O This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an ethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide typically involves the reaction of 4-ethylbenzoic acid with 4-(aminomethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Aminomethyl)phenyl]urea: This compound has a similar aminomethyl group but differs in the presence of a urea moiety instead of an ethylbenzamide group.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: This compound features a methoxyphenyl group and a dimethylaniline moiety, making it structurally similar but functionally different.
Uniqueness
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylbenzamide moiety provides additional hydrophobic interactions, enhancing its binding affinity to certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-12-3-7-14(8-4-12)16(19)18-15-9-5-13(11-17)6-10-15/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJNHCSPCROWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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